![molecular formula C5H3BrFN B161659 4-Bromo-2-fluoropyridine CAS No. 128071-98-7](/img/structure/B161659.png)
4-Bromo-2-fluoropyridine
Overview
Description
4-Bromo-2-fluoropyridine is a colorless to light yellow liquid . It is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases .
Synthesis Analysis
The synthesis of fluorinated pyridines, including 4-Bromo-2-fluoropyridine, has been discussed in literature . A method for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Another synthesis method involves the reaction of 2-bromopyridin-4-amine with tetrafluoroboric acid and sodium nitrite .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-fluoropyridine is C5H3BrFN . The average molecular weight is 175.99 Da .Chemical Reactions Analysis
4-Bromo-2-fluoropyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis
4-Bromo-2-fluoropyridine is a liquid at room temperature . It has a refractive index of 1.531 and a density of 1.713 g/mL at 25 °C .Scientific Research Applications
Pharmaceutical Research Applications
- PARP-1-Associated Disease Treatment : 4-Bromo-2-fluoropyridine is utilized in the synthesis of isoquinolinone derivatives, which are potential therapeutic agents for diseases associated with poly (ADP-ribose) polymerase-1 (PARP-1) .
Organic Synthesis Applications
Janus-Type Organoiridium Complex Synthesis: This compound serves as a precursor for creating complexes with both hole- and electron-transporting moieties, which are valuable in materials science .
Bipyridine Ligands Production: Through Sonogashira coupling, 4-Bromo-2-fluoropyridine is used to synthesize bis(pyridine) ligands, essential in catalysis and materials chemistry .
Safety and Hazards
4-Bromo-2-fluoropyridine is classified as a flammable liquid, and it may cause skin irritation, serious eye damage, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
4-Bromo-2-fluoropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It’s known that bromo-fluoropyridines can undergo various reactions, such as palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Biochemical Pathways
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property could potentially influence various biochemical pathways.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of 1713 g/mL at 25 °C . These properties could potentially influence its bioavailability.
Result of Action
It’s known that the compound can be used to synthesize other compounds, such as biaryl and 4-pyridylcarboxypiperidines , which could have various effects at the molecular and cellular level.
properties
IUPAC Name |
4-bromo-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-1-2-8-5(7)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPTZLXZHPPVKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376510 | |
Record name | 4-Bromo-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128071-98-7 | |
Record name | 4-Bromo-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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